molecular formula C21H16O3 B5696970 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5696970
M. Wt: 316.3 g/mol
InChI Key: ZSIOQCHTPDFSDU-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a lactone-based structure with demonstrated pharmacological relevance. This compound features a 4-methylbenzyloxy substituent at the 3-position of the core chromenone system, which modulates its physicochemical properties and biological interactions. The synthesis typically involves coupling 3-hydroxy-6H-benzo[c]chromen-6-one with 4-methylbenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) .

Properties

IUPAC Name

3-[(4-methylphenyl)methoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c1-14-6-8-15(9-7-14)13-23-16-10-11-18-17-4-2-3-5-19(17)21(22)24-20(18)12-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIOQCHTPDFSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Melting Point (°C) Lipophilicity (LogP)* Key Features
3-[(4-Methylbenzyl)oxy]-6H-benzo[c]chromen-6-one 4-Methylbenzyloxy C₂₂H₁₈O₃ Not reported ~4.2 (estimated) Moderate lipophilicity; steric bulk
3-((3,5-Dimethoxybenzyl)oxy)-6H-benzo[c]chromen-6-one (1p) 3,5-Dimethoxybenzyloxy C₂₂H₁₉O₅ 133.8–135.0 3.1 Polar methoxy groups enhance solubility
3-((4-Hydroxymethylbenzyl)oxy)-6H-benzo[c]chromen-6-one (1t) 4-Hydroxymethylbenzyloxy C₂₁H₁₇O₄ 147.0–149.2 2.8 Hydrophilic hydroxymethyl improves H-bonding
3-(Pentyloxy)-6H-benzo[c]chromen-6-one (1g) Pentyloxy C₁₈H₁₈O₃ Not reported 4.5 High lipophilicity; optimal PDE2 inhibition
3-Ethoxy-8-methoxy-6H-benzo[c]chromen-6-one (2b) Ethoxy + 8-methoxy C₁₆H₁₅O₄ 141.1–143.8 2.9 Dual substituents enhance metabolic stability

*LogP values estimated using fragment-based methods.

Key Observations :

  • Lipophilicity : The 4-methylbenzyloxy group provides intermediate lipophilicity compared to polar substituents (e.g., hydroxymethyl in 1t) and highly hydrophobic chains (e.g., pentyloxy in 1g). This balance may influence membrane permeability and target engagement .

Key Findings :

PDE2 Inhibition : Alkyl chains (e.g., pentyloxy in 1g) optimize PDE2 inhibition due to interactions with hydrophobic pockets . The 4-methylbenzyl group may offer similar but weaker effects due to shorter chain length.

Cholinesterase Inhibition : Fluorinated benzyloxy derivatives (e.g., 2t) exhibit enhanced activity, suggesting electronegative substituents improve target binding .

ERβ Selectivity : Bis-hydroxylated derivatives (3,8-dihydroxy) are critical for ERβ agonism, a feature absent in the target compound .

Pharmacological Implications

  • PDE2 Inhibitors : Derivatives with linear alkoxy chains (C3–C5) show optimal activity, while aromatic substituents (e.g., benzyloxy) require precise positioning for efficacy .
  • Cholinesterase Inhibitors : Bulky or electronegative groups (e.g., fluorobenzyl) enhance inhibition, likely by mimicking acetylcholine’s quaternary ammonium group .

Q & A

Q. Advanced

  • Alkyl chain length : Derivatives with C5 alkanes at the 3-position show optimal PDE2 inhibition (IC₅₀ ~34 μM) due to hydrophobic interactions with the enzyme’s catalytic pocket .
  • Substituent polarity : Methoxy groups improve solubility but reduce binding affinity, while chloro substituents enhance lipophilicity and target engagement .
    Methodology :
  • Enzyme inhibition assays : PDE2 activity measured via fluorescence-based kits using cAMP/cGMP analogs .
  • Molecular docking : Align derivatives with PDE2 crystal structures (PDB: 4HTX) to identify key residues (e.g., Gln859, Phe862) for binding .

How can researchers resolve contradictions in reported neuroprotective efficacy across in vitro models?

Advanced
Discrepancies often arise from assay variability (e.g., cell lines, neurotoxins used). Strategies include:

  • Standardized models : Use SH-SY5Y neurons treated with rotenone or Aβ42 oligomers for consistency .
  • Dose-response profiling : Compare EC₅₀ values across studies; derivatives with EC₅₀ <10 μM in cortical neurons are prioritized .
  • Mechanistic validation : Confirm phosphodiesterase inhibition via cAMP/cGMP quantification (ELISA) .

What is the hypothesized mechanism for cholinesterase inhibition, and how is it experimentally validated?

Advanced
The compound’s benzochromenone core mimics the planar structure of acetylcholine, competitively binding to cholinesterase active sites. Piperazine-containing derivatives show stronger inhibition (IC₅₀ ~5 μM) via cation-π interactions with Trp86 (AChE) .
Validation :

  • Ellman’s assay : Measure hydrolysis of acetylthiocholine by AChE/BChE .
  • Kinetic studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

What strategies improve the pharmacokinetic profile of this compound analogs?

Q. Advanced

  • Prodrug design : Esterification of hydroxyl groups (e.g., acetyl or PEGylation) enhances blood-brain barrier penetration .
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify vulnerable sites (e.g., lactone ring oxidation) .
  • Co-crystallization : Solve X-ray structures with serum albumin to predict plasma protein binding .

How do researchers balance antioxidant activity and target selectivity in derivative design?

Q. Advanced

  • ROS scavenging assays : Use DPPH/ABTS radicals to quantify antioxidant capacity; prioritize derivatives with EC₅₀ <50 μM .
  • Off-target screening : Profile against CYP450 isoforms (e.g., CYP3A4) to minimize toxicity .
  • Dual-target ligands : Incorporate nitroxide moieties for combined antioxidant and PDE2 inhibition .

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